molecular formula C12H16N2O B13289521 4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile

4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile

Cat. No.: B13289521
M. Wt: 204.27 g/mol
InChI Key: UUPCBGVPFOHIHS-UHFFFAOYSA-N
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Description

4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2O. This compound is characterized by the presence of a benzonitrile group attached to a hydroxy-substituted aminoalkyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 1-hydroxy-2-methylpropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzamide
  • 4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid
  • 4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzyl alcohol

Uniqueness

4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile is unique due to the presence of both a nitrile group and a hydroxy-substituted aminoalkyl chain. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]benzonitrile

InChI

InChI=1S/C12H16N2O/c1-12(2,9-15)14-8-11-5-3-10(7-13)4-6-11/h3-6,14-15H,8-9H2,1-2H3

InChI Key

UUPCBGVPFOHIHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=CC=C(C=C1)C#N

Origin of Product

United States

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